![molecular formula C7H3BrClNS B1279464 2-Bromo-6-chlorobenzo[d]thiazole CAS No. 3507-17-3](/img/structure/B1279464.png)

2-Bromo-6-chlorobenzo[d]thiazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“2-Bromo-6-chlorobenzo[d]thiazole” is a chemical compound with the CAS Number: 3507-17-3 . It has a molecular weight of 248.53 . It is a solid substance that is stored in an inert atmosphere at temperatures between 2-8°C .

Synthesis Analysis

The synthesis of benzothiazoles, such as “2-Bromo-6-chlorobenzo[d]thiazole”, can be achieved through various methods. One method involves a three-component reaction of o-iodoanilines or electron-rich aromatic amines with K2S and DMSO . Another method involves a simple microwave-accelerated condensation of 2-aminothiophenol and aromatic aldehydes in an inexpensive ionic liquid .

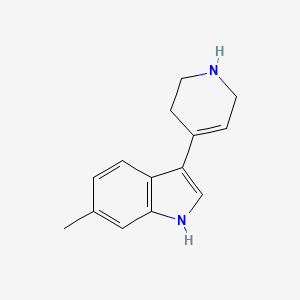

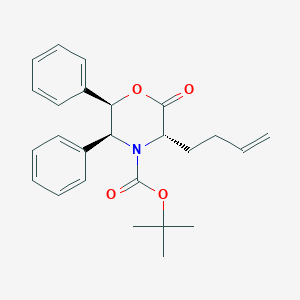

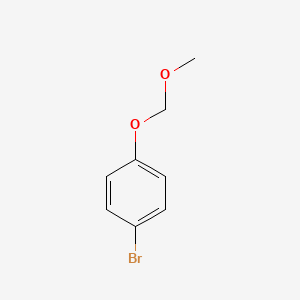

Molecular Structure Analysis

The molecular structure of “2-Bromo-6-chlorobenzo[d]thiazole” consists of a benzothiazole ring substituted with a bromine atom at the 2-position and a chlorine atom at the 6-position .

Chemical Reactions Analysis

Benzothiazoles, such as “2-Bromo-6-chlorobenzo[d]thiazole”, can undergo various chemical reactions. For instance, they can be synthesized from 2-aminothiophenol and aldehydes in a reaction promoted by iodine . They can also be synthesized by the intramolecular cyclization of thioformanilides using 2,6-dichloro-3,5-dicyano-1,4-benzoquinone (DDQ) in dichloromethane at ambient temperature .

Physical And Chemical Properties Analysis

“2-Bromo-6-chlorobenzo[d]thiazole” is a solid substance with a density of 1.8±0.1 g/cm3 . It has a boiling point of 309.2±15.0 °C at 760 mmHg . Its vapour pressure is 0.0±0.6 mmHg at 25°C . The flash point is 140.8±20.4 °C .

Aplicaciones Científicas De Investigación

Pharmaceutical Research

2-Bromo-6-chlorobenzo[d]thiazole serves as a key intermediate in the synthesis of various pharmacologically active molecules. Its derivatives have been explored for their potential as antimicrobial , antifungal , and antitumor agents . The thiazole ring, a core structure in this compound, is present in many drugs due to its bioactive properties.

Neuroscience Research

Given the structural similarity to biologically active thiazoles, such as those found in Vitamin B1 , researchers are investigating the potential of 2-Bromo-6-chlorobenzo[d]thiazole derivatives in neuroscience . They may play a role in synthesizing compounds that affect neurotransmitter function or neural protection .

Mecanismo De Acción

Safety and Hazards

“2-Bromo-6-chlorobenzo[d]thiazole” is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is harmful if swallowed . Safety measures include washing hands and any exposed skin thoroughly after handling, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .

Direcciones Futuras

While the specific future directions for “2-Bromo-6-chlorobenzo[d]thiazole” are not mentioned in the search results, benzothiazoles have been found to have potential applications in various fields. For instance, they have been used in the design and synthesis of compounds for finding novel quorum sensing inhibitors .

Propiedades

IUPAC Name |

2-bromo-6-chloro-1,3-benzothiazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrClNS/c8-7-10-5-2-1-4(9)3-6(5)11-7/h1-3H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWCKCAROSKGHBI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)SC(=N2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrClNS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60467635 |

Source

|

| Record name | 2-bromo-6-chlorobenzo[d]thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60467635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.53 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-6-chlorobenzo[d]thiazole | |

CAS RN |

3507-17-3 |

Source

|

| Record name | 2-bromo-6-chlorobenzo[d]thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60467635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Benzyl 2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxylate](/img/structure/B1279388.png)

![Ethyl 2-oxabicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B1279422.png)